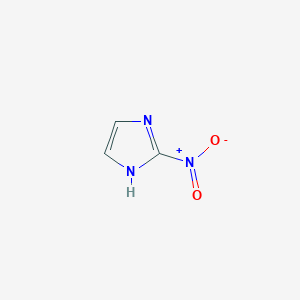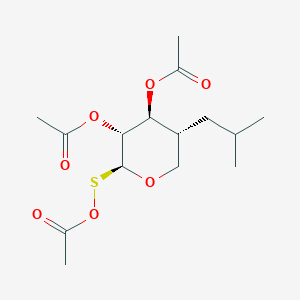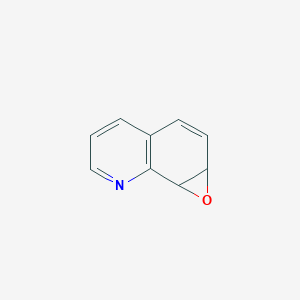
Quinoline-7,8-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. QO is a versatile molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood. Quinoline-7,8-oxide is known to undergo redox cycling, which generates reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Quinoline-7,8-oxide has also been shown to interact with various enzymes and proteins, including cytochrome P450 and peroxidases, which can alter their activity.
Biochemische Und Physiologische Effekte
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the structure and function of biological membranes. Quinoline-7,8-oxide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline-7,8-oxide has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a model compound. However, there are also limitations to using Quinoline-7,8-oxide in lab experiments. For example, Quinoline-7,8-oxide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Quinoline-7,8-oxide. One area of research is the development of Quinoline-7,8-oxide-based therapies for cancer. Another area of research is the study of the mechanism of action of Quinoline-7,8-oxide and its interactions with various enzymes and proteins. Additionally, the use of Quinoline-7,8-oxide as a probe for studying the structure and function of biological membranes is an area of active research. Finally, the synthesis of novel Quinoline-7,8-oxide derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile molecule that has been extensively studied for its potential applications in scientific research. Quinoline-7,8-oxide can be synthesized through various methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using Quinoline-7,8-oxide in lab experiments, it remains a valuable tool for studying the mechanism of action of enzymes and proteins, as well as the structure and function of biological membranes. There are several future directions for research on Quinoline-7,8-oxide, including the development of Quinoline-7,8-oxide-based therapies for cancer and the synthesis of novel Quinoline-7,8-oxide derivatives.
Synthesemethoden
Quinoline-7,8-oxide can be synthesized through a variety of methods, including oxidation of quinoline, photochemical reactions, and electrochemical reactions. The most common method for synthesizing Quinoline-7,8-oxide is the oxidation of quinoline using hydrogen peroxide or peracids. This method is relatively simple and yields high purity Quinoline-7,8-oxide.
Wissenschaftliche Forschungsanwendungen
Quinoline-7,8-oxide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. Quinoline-7,8-oxide has also been used as a probe for studying the structure and function of biological membranes. Additionally, Quinoline-7,8-oxide has been shown to have potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
110288-09-0 |
|---|---|
Produktname |
Quinoline-7,8-oxide |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
InChI-Schlüssel |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonyme |
Oxireno[h]quinoline,1a,7b-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



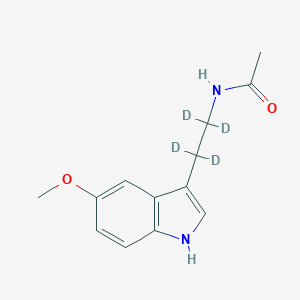
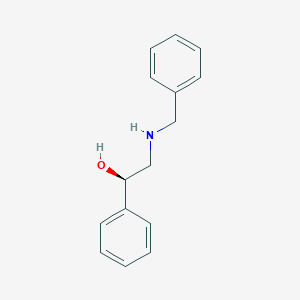
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
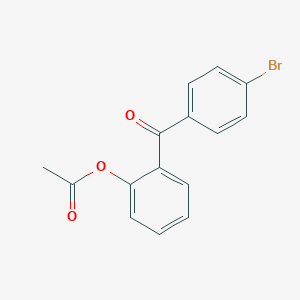
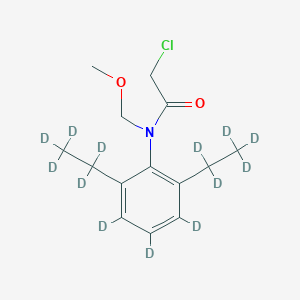
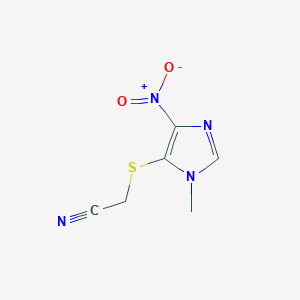
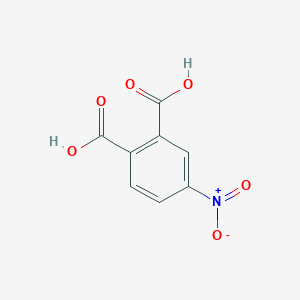
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)
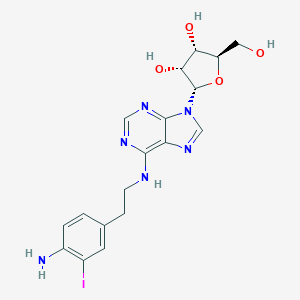
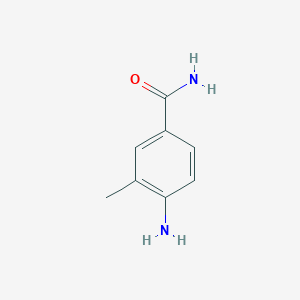
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
